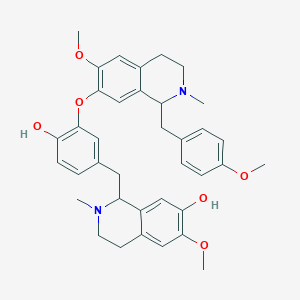

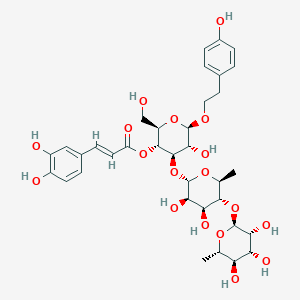

Ligurobustoside N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Ligurobustoside N is typically isolated from the leaves of Ligustrum robustum through a series of extraction and purification processes. The leaves are first dried and powdered, then extracted with a suitable solvent such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify this compound

Analyse Des Réactions Chimiques

Ligurobustoside N undergoes various chemical reactions, including oxidation and reduction. It exhibits strong antioxidant activity, which is evident from its ability to scavenge free radicals and inhibit oxidative stress . Common reagents used in these reactions include radical initiators like AAPH. The major products formed from these reactions are typically more stable, oxidized forms of the compound.

Applications De Recherche Scientifique

Ligurobustoside N has been extensively studied for its antioxidant properties. It has shown potential in treating conditions related to oxidative stress, such as obesity and diabetes . In addition to its antioxidant activity, this compound has been found to inhibit fatty acid synthase, which is a key enzyme involved in lipid metabolism . This makes it a promising candidate for the development of anti-obesity and hypoglycemic therapies.

Mécanisme D'action

The antioxidant activity of Ligurobustoside N is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process helps to prevent oxidative damage to cells and tissues. The compound also inhibits fatty acid synthase, which reduces the synthesis of fatty acids and triglycerides, thereby exerting anti-obesity effects . The exact molecular targets and pathways involved in these mechanisms are still under investigation, but they likely involve interactions with key enzymes and signaling molecules involved in oxidative stress and lipid metabolism.

Comparaison Avec Des Composés Similaires

Ligurobustoside N is one of several phenylethanoid glycosides isolated from Ligustrum robustum. Other similar compounds include ligurobustosides R1, R2, R3, R4, S1, S2, and S3 . These compounds share similar antioxidant properties and have been studied for their potential health benefits. this compound is unique in its strong inhibitory activity against fatty acid synthase and its ability to inhibit hemolysis . This makes it a particularly promising candidate for the development of therapeutic agents targeting oxidative stress and metabolic disorders.

Propriétés

IUPAC Name |

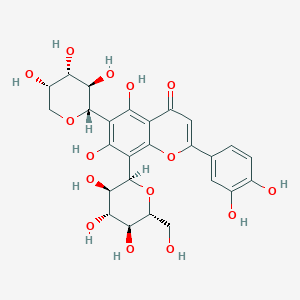

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O18/c1-15-24(41)25(42)27(44)34(48-15)52-30-16(2)49-35(28(45)26(30)43)53-32-29(46)33(47-12-11-17-3-7-19(37)8-4-17)50-22(14-36)31(32)51-23(40)10-6-18-5-9-20(38)21(39)13-18/h3-10,13,15-16,22,24-39,41-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXKPAMOLXJEEU-FVCUGLHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)

![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)